Molecular Architecture and Functional Applications of O-[4-(Dimethylamino)butyl]hydroxylamine
Molecular Architecture and Functional Applications of O-[4-(Dimethylamino)butyl]hydroxylamine
Executive Summary
In the rapidly evolving fields of bioconjugation, targeted protein degradation (e.g., PROTACs, LYTACs), and chemical biology, bifunctional linkers serve as the architectural backbone of macromolecular design. O-[4-(Dimethylamino)butyl]hydroxylamine (CAS 392235-43-7) is a highly specialized, heterobifunctional aliphatic linker [3]. It features a terminal dimethylamino group and an alkoxyamine (aminooxy) moiety, separated by a four-carbon hydrophobic spacer.
This technical whitepaper provides an in-depth analysis of its chemical properties, the mechanistic causality behind its structural design, and field-proven protocols for its synthesis and application in bioorthogonal oxime ligation.
Chemical Structure & Physicochemical Properties
The utility of O-[4-(Dimethylamino)butyl]hydroxylamine stems from the orthogonal reactivity of its two terminal functional groups. The molecule is designed to bridge electrophilic targets (via the alkoxyamine) while imparting specific physicochemical properties, such as enhanced aqueous solubility or subcellular targeting (via the dimethylamino group).
Structural Domains
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Alkoxyamine (-O-NH₂): A highly reactive nucleophile used for chemoselective ligation with aldehydes and ketones.
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Butyl Spacer (-C₄H₈-): Provides a flexible, sterically unencumbered hydrophobic bridge that prevents electronic interference between the two termini.
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Dimethylamino Group (-N(CH₃)₂): A tertiary amine that acts as a basic center, capable of undergoing protonation in acidic environments.
Functional domains of O-[4-(Dimethylamino)butyl]hydroxylamine.
Quantitative Physicochemical Data
Summarized below are the core properties of the free base form of the molecule [3].
| Property | Value | Clinical/Chemical Significance |
| Chemical Formula | C₆H₁₆N₂O | Defines the mass balance for stoichiometric reactions. |
| Molecular Weight | 132.204 g/mol | Low molecular weight ensures minimal steric penalty in conjugates. |
| CAS Registry Number | 392235-43-7 | Unique identifier for procurement and safety tracking. |
| pKa (Dimethylamino) | ~9.5 (Calculated) | Ensures >99% protonation at physiological pH (7.4) and lysosomal pH (4.5). |
| pKa (Alkoxyamine) | ~4.6 (Calculated) | Maintains nucleophilicity at mildly acidic pH required for oxime ligation. |
Mechanistic Causality in Structural Design
As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over standard diamines or amino alcohols. The design of O-[4-(Dimethylamino)butyl]hydroxylamine is rooted in two fundamental chemical phenomena: the Alpha Effect and Lysosomotropism .
The "Alpha Effect" and Oxime Ligation
Why use an alkoxyamine instead of a primary amine? The answer lies in the "alpha effect," a phenomenon first characterized by Jencks and Carriuolo [1]. The presence of an adjacent oxygen atom with lone-pair electrons significantly increases the nucleophilicity of the terminal nitrogen.
When reacting with an aldehyde, a standard primary amine forms a Schiff base (imine), which is hydrolytically unstable in aqueous media. In contrast, the alpha-effect nucleophile (alkoxyamine) attacks the carbonyl to form a hemiaminal intermediate, which rapidly dehydrates to form an oxime bond (-C=N-O-). The electronegative oxygen stabilizes the C=N double bond, making the resulting oxime highly resistant to hydrolysis under physiological conditions [2].
Lysosomotropism via Ion Trapping
Why include a dimethylamino group? In targeted drug delivery (such as Lysosome-Targeting Chimeras or LYTACs), directing a payload to the lysosome for degradation is paramount. The dimethylamino group acts as a lysosomotropic pharmacophore.
At cytosolic pH (7.4), a fraction of the molecule exists in its neutral, lipophilic state, allowing it to passively diffuse across the lysosomal membrane. Once inside the highly acidic lysosomal lumen (pH ~4.5), the tertiary amine becomes fully protonated. The resulting cationic species is highly polar and membrane-impermeable, leading to ion trapping and massive accumulation of the conjugate within the lysosome.
Mechanism of lysosomal accumulation via ion trapping of the dimethylamino group.
Synthetic Methodology & Validation
To ensure trustworthiness and reproducibility, the synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine must be approached as a self-validating system. The following protocol utilizes the Gabriel-type synthesis modified for alkoxyamines.
Step-by-Step Synthesis Protocol
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Mono-alkylation (Spacer Construction):
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Procedure: Dissolve 1,4-dibromobutane (3.0 equiv) in anhydrous THF. Slowly add dimethylamine (1.0 equiv) at 0°C.
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Causality: Using a large excess of the dibromide prevents the formation of the bis-dimethylamino byproduct. The low temperature controls the exothermic substitution.
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Validation: Monitor via TLC (ninhydrin stain). Extract with diethyl ether to remove unreacted dibromide.
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Phthalimide Substitution (O-Alkylation):
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Procedure: React the resulting 4-bromo-N,N-dimethylbutan-1-amine with N-hydroxyphthalimide (1.1 equiv) and DBU (1.2 equiv) in DMF at 60°C for 4 hours.
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Causality:N-hydroxyphthalimide acts as a protected hydroxylamine. DBU deprotonates the hydroxyl group, allowing it to act as an oxygen-centered nucleophile, displacing the bromide via an Sₙ2 mechanism.
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Hydrazinolysis (Deprotection):
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Procedure: Treat the phthalimide intermediate with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 2 hours (Ing-Manske procedure).
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Causality: Hydrazine selectively attacks the phthalimide carbonyls, forming a stable phthalhydrazide byproduct and liberating the free alkoxyamine.
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Purification & Self-Validation:
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Procedure: Acidify the mixture to pH 2 using HCl to precipitate phthalhydrazide. Filter, then basify the filtrate to pH 11 and extract with dichloromethane.
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Validation: Confirm the final product via ¹H-NMR (look for the distinct singlet of the -N(CH₃)₂ protons at ~2.2 ppm and the triplet of the -CH₂-O-N protons at ~3.6 ppm) and LC-MS (m/z [M+H]⁺ calculated 133.13, observed 133.1).
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Experimental Protocol: Oxime Ligation Workflow
The primary application of this molecule is the functionalization of aldehyde-bearing biomolecules (e.g., periodate-oxidized glycoproteins or formylglycine-tagged proteins). Because oxime formation is slow at neutral pH, this self-validating protocol utilizes aniline catalysis to accelerate the reaction [2].
Step-by-Step Bioconjugation Protocol
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Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5 – 5.5.
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Causality: This pH strikes the optimal balance. It is acidic enough to catalyze the dehydration of the hemiaminal intermediate, but basic enough to prevent complete protonation of the alkoxyamine (which would render it non-nucleophilic)[2].
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Biomolecule Solubilization: Dissolve the aldehyde-tagged target protein in the buffer to a final concentration of 10–50 µM.
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Catalyst Addition: Add aniline to a final concentration of 10 mM.
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Causality: Aniline acts as a nucleophilic catalyst. It rapidly reacts with the aldehyde to form an intermediate Schiff base. The alkoxyamine linker then easily displaces the aniline, bypassing the rate-determining hemiaminal dehydration step of the uncatalyzed reaction.
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Linker Addition: Add O-[4-(Dimethylamino)butyl]hydroxylamine (10 molar equivalents relative to the aldehyde).
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Incubation & Kinetic Monitoring: Incubate at room temperature for 1–2 hours.
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Validation: Pull 2 µL aliquots every 30 minutes and analyze via intact protein LC-MS. The reaction is complete when the mass shifts by +114 Da (Linker mass 132 Da - H₂O 18 Da).
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Purification: Remove excess linker and aniline using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4).
Aniline-catalyzed oxime ligation workflow for bioconjugation.
Kinetic Parameters of Oxime Ligation
| Condition | Catalyst | Approx. Half-Life (t₁/₂) | Yield |
| pH 7.4 | None | > 24 hours | < 20% |
| pH 4.5 | None | 4 - 6 hours | ~ 70% |
| pH 4.5 | 10 mM Aniline | < 30 minutes | > 95% |
Conclusion
O-[4-(Dimethylamino)butyl]hydroxylamine is a highly rationalized chemical tool. By combining the alpha-effect-driven chemoselectivity of an alkoxyamine with the lysosomotropic properties of a dimethylamino group, it serves as an ideal linker for advanced drug delivery systems. When paired with rigorous synthetic validation and aniline-catalyzed ligation protocols, it ensures high-yield, stable, and biologically functional conjugates.
References
- Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids.
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- O-Butyl-Hydroxylamine. Molbase.
